molecular formula C20H32O2 B009638 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid CAS No. 108864-15-9

2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid

Cat. No. B009638
M. Wt: 304.5 g/mol
InChI Key: XPAGMIJIEJRZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid, also known as DMNC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMNC is a natural product isolated from the fungus Penicillium sp. and has been found to possess interesting biological properties.

Scientific Research Applications

  • Chemical Properties and Reactions :

    • Matsui, Uchiyama, and Yoshioka (1963) studied the oxidation and rearrangement products from Chrysanthemic acid, a compound related to 2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid. They proposed novel cleavages on the cyclopropane ring of the compound (Matsui, Uchiyama, & Yoshioka, 1963).
    • Mironova et al. (2012) conducted an X-ray structural examination of a related compound, providing insights into its molecular and crystal structure. This research contributes to understanding the structural properties of similar compounds (Mironova et al., 2012).
  • Potential Applications in Synthesis and Medicinal Chemistry :

    • Anderson and Dewey (1977) explored the synthesis and structure-activity relationship of epoxide derivatives of similar compounds, which showed significant cytotoxicity in tissue culture assays. This suggests potential medicinal applications (Anderson & Dewey, 1977).
    • Baguley and Walton (1998) examined the efficiency of similar compounds in mediating alkyl radical chain addition and cyclization processes. Their research highlights the compound's role in facilitating chemical transformations, which can be crucial in synthetic chemistry (Baguley & Walton, 1998).
  • Inclusion in Complex Chemical Structures :

    • Research by Horton, Koh, and Takagi (1993) on stereocontrol in Diels-Alder cycloaddition to unsaturated sugars using related compounds demonstrates the compound's role in complex chemical reactions, vital for creating specific molecular structures (Horton, Koh, & Takagi, 1993).
    • Frew and Proctor (1980) discussed the ring-expansion of carbocyclic β-ketoesters with acetylenic esters, where similar compounds played a significant role. This study contributes to the understanding of complex reactions involving ring expansions (Frew & Proctor, 1980).

properties

CAS RN

108864-15-9

Product Name

2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

2,6-dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C20H32O2/c1-14(2)8-6-10-16(4)18-13-12-15(3)9-7-11-17(5)19(18)20(21)22/h8-9,11,16,18-19H,6-7,10,12-13H2,1-5H3,(H,21,22)

InChI Key

XPAGMIJIEJRZEQ-UHFFFAOYSA-N

Isomeric SMILES

C/C/1=C\C/C=C(\C(C(CC1)C(C)CCC=C(C)C)C(=O)O)/C

SMILES

CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C

Canonical SMILES

CC1=CCC=C(C(C(CC1)C(C)CCC=C(C)C)C(=O)O)C

synonyms

2,5-Cyclononadiene-1-carboxylic acid, 9- (1, 5-dimethyl-4-hexenyl)-2,6 -dimethyl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
Reactant of Route 2
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
Reactant of Route 3
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
Reactant of Route 4
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
Reactant of Route 5
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid
Reactant of Route 6
2,6-Dimethyl-9-(6-methylhept-5-en-2-yl)cyclonona-2,5-diene-1-carboxylic acid

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